Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-1-N-Fmoc-propane-1,2-diamine HCl
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-1-N-Fmoc-propane-1,2-diamine HCl
Executive Summary
The development of targeted therapeutics, peptidomimetics, and complex polyamines heavily relies on the availability of high-purity chiral building blocks. Among these, (R)-1-N-Fmoc-propane-1,2-diamine hydrochloride stands out as a critical intermediate. By offering a pre-installed chiral center alongside orthogonally protected amine functionalities, this molecule enables the precise, directional assembly of oligoureas and modified peptides[1]. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic utility, and validated protocols for its integration into solid-phase peptide synthesis (SPPS) and solution-phase workflows.
Physicochemical Profiling & Structural Architecture
The compound, registered under CAS number 1245656-03-4, is an enantiomerically pure diamine derivative[2][3]. Its structure is defined by a three-carbon propane backbone featuring a primary amine at the C1 position and a chiral primary amine at the C2 position.
To prevent uncontrolled polymerization and ensure regioselectivity, the molecule employs a dual-state protection strategy:
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C1 Position (Fmoc Protection): The sterically less hindered C1 amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile group is orthogonal to acid-labile protecting groups (like Boc or tBu), allowing for selective deprotection without disrupting other segments of a growing peptide chain[4][5].
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C2 Position (HCl Salt): The chiral C2 amine is left "free" but is stabilized as a hydrochloride salt. This prevents oxidative degradation, suppresses intramolecular cyclization, and allows the molecule to be stored stably until the salt is neutralized in situ during the coupling reaction[2].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | (R)-1-N-Fmoc-propane-1,2-diamine hydrochloride |
| IUPAC Synonym | (9H-fluoren-9-yl)methyl (R)-(2-aminopropyl)carbamate hydrochloride |
| CAS Number | 1245656-03-4 |
| Molecular Formula | C₁₈H₂₁ClN₂O₂ |
| Formula Weight | 332.83 g/mol |
| SMILES String | CCNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21.[H]Cl |
| Stereochemistry | (R)-configuration at C2 |
Data supported by commercial chemical catalogs and structural databases[2][3][4].
Mechanistic Utility in Synthesis
In drug discovery, introducing chiral diamines into a molecular scaffold can drastically alter its pharmacokinetic profile, improving target binding affinity and metabolic stability. (R)-1-N-Fmoc-propane-1,2-diamine HCl is particularly useful in the synthesis of oligoureas and functionalized nanopores[1][6].
When employed in SPPS, the molecule acts as a directional linker. The C2 amine is first coupled to a resin-bound carboxylic acid. Because the C2 amine is sterically hindered by the adjacent methyl group, highly efficient coupling reagents (such as HATU or EDC) are required[6]. Once the C2 amine is securely linked, the Fmoc group at C1 can be cleaved, exposing a new primary amine for subsequent elongation.
Regioselectivity and functional group distribution in the chiral diamine building block.
Experimental Methodologies: Self-Validating Protocols
To ensure high-fidelity synthesis, the following protocols outline the step-by-step integration of the diamine into a standard SPPS or solution-phase workflow.
Protocol 1: Amide Coupling of the C2-Amine
Objective: To covalently link the chiral C2 amine to a target carboxylic acid while maintaining the integrity of the Fmoc group. Causality: The HCl salt must be neutralized to render the C2 amine nucleophilic. However, excessive or overly strong bases must be avoided to prevent premature cleavage of the base-labile Fmoc group. N,N-Diisopropylethylamine (DIPEA) is the optimal choice due to its non-nucleophilic nature and mild basicity.
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Activation: Dissolve 1.2 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in a suitable solvent. While N,N-dimethylformamide (DMF) is traditional, recent sustainability initiatives recommend γ-valerolactone (GVL) to reduce process mass intensity (PMI) and reprotoxicity[7][8].
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Neutralization: Add 1.0 equivalent of (R)-1-N-Fmoc-propane-1,2-diamine HCl to the mixture, immediately followed by 2.5 equivalents of DIPEA. The excess DIPEA neutralizes the HCl salt and catalyzes the HATU-mediated activation.
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Coupling: Stir the reaction at room temperature for 2–4 hours. Monitor the reaction completion via LC-MS.
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Validation & Washing: If performing SPPS, drain the reaction vessel and wash the resin extensively with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove unreacted reagents and DIPEA salts.
Protocol 2: Fmoc Deprotection and Scavenging
Objective: To remove the Fmoc group from the C1 amine, preparing it for the next synthetic step. Causality: Fmoc cleavage operates via an E1cB mechanism. A secondary amine base abstracts the acidic proton at the 9-position of the fluorene ring, leading to β-elimination. This releases the free C1 amine, carbon dioxide, and a highly reactive dibenzofulvene intermediate. If not scavenged, dibenzofulvene can re-alkylate the newly freed amine.
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Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. Piperidine serves a dual purpose: it is basic enough to initiate the elimination and nucleophilic enough to scavenge the dibenzofulvene, forming a stable fulvene-piperidine adduct.
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Cleavage: Add the piperidine solution to the substrate. Agitate for 5 minutes, drain, and repeat with a fresh batch of piperidine solution for 15 minutes.
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Validation & Washing: Wash the product thoroughly with DMF (5 × 5 mL) to completely remove the fulvene-piperidine adduct. UV monitoring of the wash stream at 301 nm can validate the complete removal of the Fmoc byproducts.
Standard workflow for utilizing the diamine in solid-phase or solution-phase peptide synthesis.
Handling, Storage, and Stability
To maintain the enantiomeric purity and structural integrity of (R)-1-N-Fmoc-propane-1,2-diamine HCl, strict handling guidelines must be observed:
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Temperature: Store desiccated at 2–8°C. For long-term storage, -20°C is recommended to prevent gradual degradation.
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Moisture Sensitivity: As a hydrochloride salt, the compound is hygroscopic. It must be handled under an inert atmosphere (nitrogen or argon) when opening the container to prevent water absorption, which can complicate stoichiometric calculations and promote hydrolysis during coupling.
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Base Avoidance: Keep isolated from volatile amines or strong bases during storage, as trace basicity can initiate premature Fmoc cleavage.
References
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(R)-1-N-Fmoc-propane-1,2-diamine hydrochloride 95% | AChemBlock | 2
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(R)-1-N-Fmoc-propane-1,2-diamine hydrochloride 95% (CAS 1245656-03-4) | AChemBlock | 3
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Diamine (N-Fmoc Protected Amine & Amine) - Product Catalog | AiFChem | 4
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Supporting Information | Wiley-VCH | 6
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Solid Phase Syntheses of Oligoureas | Texas A&M University (Chemistry) | 1
-
海外特別研究員最終報告書 (KAHA ligation and Fmoc-Diaminopropane) | 日本学術振興会 (JSPS) | 5
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Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent | ACS Sustainable Chemistry & Engineering | 7
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Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications | 8
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. (R)-1-N-Fmoc-propane-1,2-diamine hydrochloride 95% | CAS: 1245656-03-4 | AChemBlock [achemblock.com]
- 3. (R)-1-N-Fmoc-propane-1,2-diamine hydrochloride 95% | CAS: 1245656-03-4 | AChemBlock [achemblock.com]
- 4. Diamine (N-Fmoc Protected Amine & Amine) - Product Catalog - AiFChem [aifchem.com]
- 5. jsps.go.jp [jsps.go.jp]
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